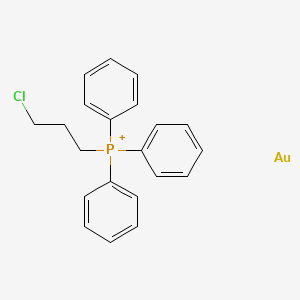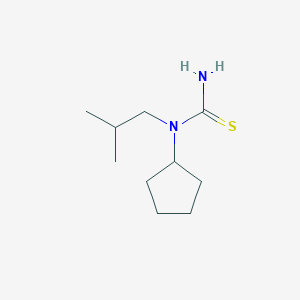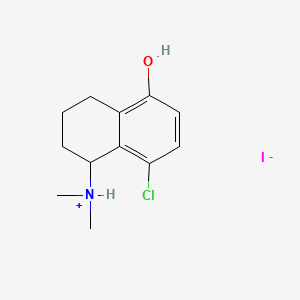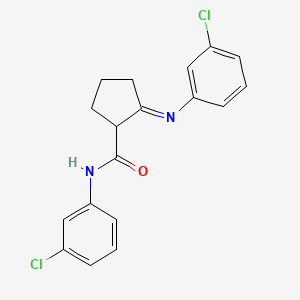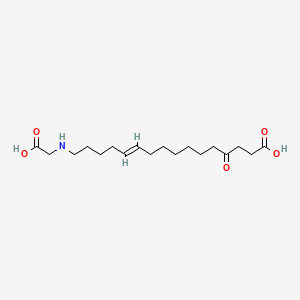
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid is a complex organic compound with the molecular formula C18H31NO5 and a molecular weight of 341.4 g/mol . This compound is characterized by its unique structure, which includes a carboxymethyl group, an amino group, and a dodecenyl chain. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the dodecenyl chain: This step involves the use of alkenes and appropriate catalysts to form the dodecenyl chain.
Introduction of the carboxymethyl group: This is achieved through carboxylation reactions, where carboxylic acids or their derivatives are used.
Amino group addition: The amino group is introduced via amination reactions, often using amines or ammonia under controlled conditions.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-((Carboxymethyl)amino)dodecenyl-4-oxobutyric acid can be compared with other similar compounds, such as:
4-((Carboxymethyl)amino)dodecyl-4-oxobutyric acid: This compound has a similar structure but lacks the double bond in the dodecenyl chain.
4-((Carboxymethyl)amino)hexadecyl-4-oxobutyric acid: This compound has a longer alkyl chain, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
68877-11-2 |
|---|---|
Formule moléculaire |
C18H31NO5 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(E)-16-(carboxymethylamino)-4-oxohexadec-11-enoic acid |
InChI |
InChI=1S/C18H31NO5/c20-16(12-13-17(21)22)11-9-7-5-3-1-2-4-6-8-10-14-19-15-18(23)24/h2,4,19H,1,3,5-15H2,(H,21,22)(H,23,24)/b4-2+ |
Clé InChI |
ZFKJGMPTSQUGSL-DUXPYHPUSA-N |
SMILES isomérique |
C(CCCC(=O)CCC(=O)O)CC/C=C/CCCCNCC(=O)O |
SMILES canonique |
C(CCCC(=O)CCC(=O)O)CCC=CCCCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
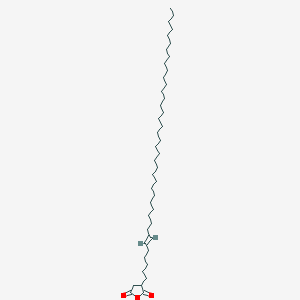
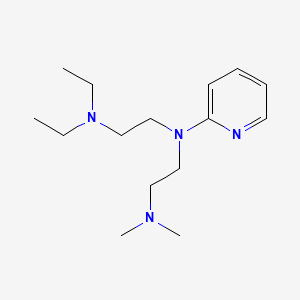
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
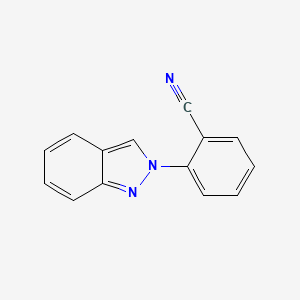
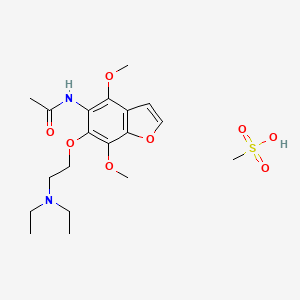
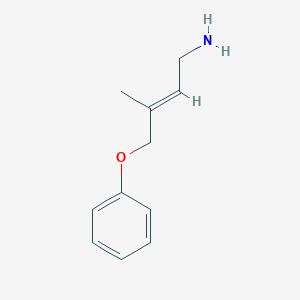
(2-propanolato)-](/img/structure/B13783339.png)
